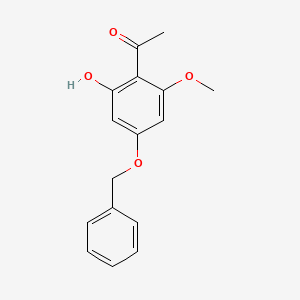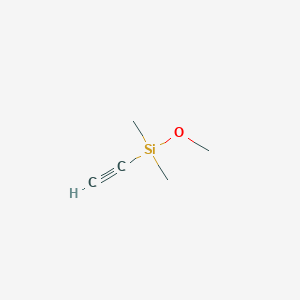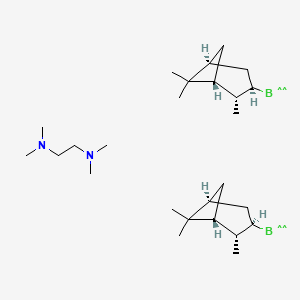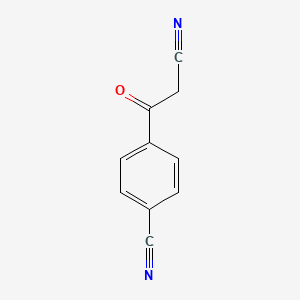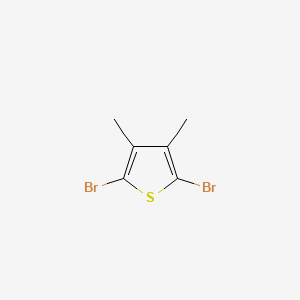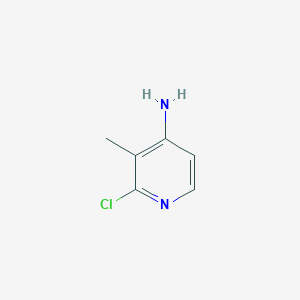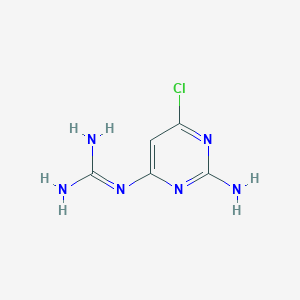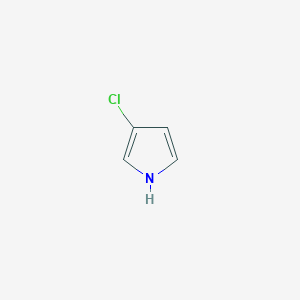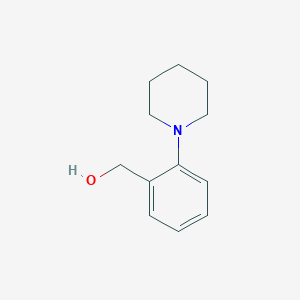
2,7-Dimethoxy-9H-Carbazol
Übersicht
Beschreibung
2,7-Dimethoxy-9H-carbazole is a chemical compound with the molecular formula C14H13NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethoxy-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent optoelectronic properties.
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Material Science: It is used in the synthesis of conducting polymers and nanomaterials for various industrial applications.
Biochemische Analyse
Biochemical Properties
2,7-Dimethoxy-9h-carbazole has good electronic transmission properties . It can be used in organic optoelectronic materials, solid-state light-emitting diodes (OLEDs), and photoelectric conversion devices . It can also be applied in organic solar cells, organic field-effect transistors, and photosensitive materials .
Cellular Effects
It has been reported that it can improve and stabilize the NiOx/perovskite interface in perovskite solar cells . The energetic alignment and favorable contact and binding between NiOx/MeO-4PADBC and perovskite reduced the voltage deficit of PSCs with various perovskite compositions .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,7-Dimethoxy-9h-carbazole has shown to have good stability . It should be stored in a dark place, sealed in dry, at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxy-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure, which can then be further modified to produce the desired carbazole derivative .
Industrial Production Methods: Industrial production of 2,7-Dimethoxy-9H-carbazole may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dimethoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated carbazole derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Wirkmechanismus
The mechanism of action of 2,7-Dimethoxy-9H-carbazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as a mediator in electron transfer processes, influencing cellular redox states and signaling pathways . The exact molecular targets can vary depending on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
- 2,7-Dimethyl-9H-carbazole
- 3,6-Dimethoxy-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
Comparison: 2,7-Dimethoxy-9H-carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different optoelectronic characteristics, making it particularly suitable for certain applications in organic electronics and material science .
Eigenschaften
IUPAC Name |
2,7-dimethoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGBQGFYHXYVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491769 | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61822-18-2 | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Glycozolidal?
A1: Understanding the crystal structure of a compound provides valuable insights into its potential interactions. The research reveals that Glycozolidal molecules arrange themselves in chains within the crystal lattice due to intermolecular N—H⋯O hydrogen bonds. Additionally, C—H⋯O, C—H⋯π, and π–π interactions contribute to the overall stability of the crystal structure []. This information can be crucial for further investigations into its binding properties and potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

